Celiprolol

概要

説明

セリピロールは、β遮断薬の一種であり、主に高血圧症と狭心症の治療に使用されます。β1アドレナリン受容体に対する選択的拮抗作用とβ2アドレナリン受容体に対する部分アゴニスト作用を併せ持つ点が特徴です。 この二重作用は、心臓選択性β遮断作用と軽度の血管拡張作用の両方を提供します .

製造方法

合成経路と反応条件

セリピロールの合成は、重要な中間体の調製から始まる複数の工程を伴います。一例として、p-フェネチジンを水素化ナトリウムとテトラヒドロフランと反応させ、その後N,N-ジエチルアミノホルムアミドを加える方法があります。 反応は、制御された温度と撹拌速度で行われ、その後、濾過、洗浄、再結晶などの精製工程が行われます .

工業生産方法

セリピロールの工業生産では、通常、上記と同様の反応条件を用いた大規模合成が行われます。 プロセスは、収量と純度を最適化し、厳格な品質管理措置によって最終製品が医薬品基準を満たすようになっています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of celiprolol involves multiple steps, starting with the preparation of key intermediates. One method involves the reaction of p-phenetidine with sodium hydrogen sulfite and tetrahydrofuran, followed by the addition of N,N-diethylamino formamide. The reaction is carried out at controlled temperatures and stirring speeds, followed by purification steps including filtration, washing, and recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類

セリピロールは、酸化、還元、置換反応など、様々な化学反応を起こします。これらの反応は、代謝と薬物動態に不可欠です。

一般的な試薬と条件

セリピロールの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤があります。これらの反応の条件は、目的の結果によって異なり、温度、pH、溶媒の選択が重要な役割を果たします。

生成される主な生成物

セリピロールの反応から生成される主な生成物には、主に尿中に排泄される代謝物が含まれます。 これらの代謝物は、肝臓で起こる酸化と還元の過程から生じます .

科学研究への応用

セリピロールは、様々な分野における応用について広く研究されてきました。

化学: β遮断薬とそのアドレナリン受容体との相互作用の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体結合に対する効果について調べられています。

科学的研究の応用

Scientific Applications of Celiprolol

This compound is a β1-adrenoreceptor antagonist with partial β2 agonist activity, making it a selective adrenoreceptor modulator with antihypertensive and antianginal properties . While indicated for these uses in various countries, in the United States, this compound is proposed for treating vascular type Ehlers-Danlos syndrome (vEDS), a rare connective tissue disorder marked by fragile arterial structure and a heightened risk of life-threatening vascular complications .

Clinical Applications and Trials

Hypertension and Vascular Elasticity this compound has been evaluated across four clinical trials for improving hypertension and vascular elasticity . A 12-month study involving 12 patients with essential hypertension treated with 200 mg of this compound daily showed a significant reduction in mean supine blood pressure from 162/102 to 134/84 mm Hg (p < 0.005) and standing pressures from 155/101 to 134/88 mm Hg (p < 0.05) . Additionally, heart rate, serum cholesterol, and triglyceride levels decreased, while the high-density lipid fraction increased . Fibrinogen levels also saw an unexpected reduction, potentially minimizing blood viscosity associated with hypertension and possibly reducing the risk of thrombotic complications .

In a placebo-controlled, double-blind multicenter study, this compound demonstrated effectiveness in treating mild to moderate hypertension . After six weeks, blood pressure fell from 165/103 to 149/92 with this compound, and the percentage of patients achieving a diastolic blood pressure reduction of at least 10 mm Hg or to 90 mm Hg or below was significantly higher with this compound compared to placebo (66% vs. 38%, p < 0.001) .

Ischemic Heart Disease A study on patients with ischemic heart disease demonstrated that this compound exerts a vasodilatory effect without depressing cardiac function . This was observed via cardiac catheterization, where left ventricular and aortic pressures were recorded post intravenous infusion of this compound .

Vascular Ehlers-Danlos Syndrome (vEDS)

This compound has shown promise in the treatment of vEDS, a condition caused by pathogenic variants in procollagen 3A1, with arterial rupture being a critical clinical manifestation .

BBEST Trial The Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial reported a significant protective effect of this compound . A study of 40 patients with vEDS treated with this compound between 2011 and 2019 showed that most patients tolerated the treatment well . The annual risk of a major vascular event was 4.7%, similar to the treatment arm of the BBEST trial (5%) and lower than the control arm (12%), suggesting a potential protective effect .

Aortic Biomechanical Integrity Research using a novel read-out system confirmed that this compound significantly increases the biomechanical integrity of the thoracic aorta in mice modeling vEDS . this compound treatment led to a significantly higher rupture force in the descending aorta compared to untreated mice .

This compound in COPD Patients

A study comparing bisoprolol and this compound in patients with chronic obstructive pulmonary disease (COPD) indicated that neither beta-blocker worsened existing exercise dynamic hyperinflation at clinically recommended doses . This suggests that highly cardioselective beta-blockers like this compound are safe for use in COPD patients requiring beta-blocker therapy .

Additional effects

This compound has been found to reduce infarct size in studies, with evidence suggesting that nitric oxide (NO) may contribute to its protective effects .

Summary Table of this compound Applications

作用機序

セリピロールは、β1アドレナリン受容体を選択的に遮断することで作用し、心拍数と心拍出量を低下させます。さらに、β2アドレナリン受容体に対する部分アゴニスト作用により、軽度の血管拡張が起こり、降圧効果にさらに寄与しています。 これらの作用の組み合わせが、血圧の低下と心臓の負担軽減に役立っています .

類似化合物との比較

類似化合物

セリピロールは、アテノロール、プロプラノロール、メトプロロールなどの他のβ遮断薬と比較されることが多いです。 これらの化合物は、同様のβ遮断作用を持っていますが、選択性やその他の薬理作用が異なります .

独自性

セリピロールを際立たせているのは、β2アドレナリン受容体に対する部分アゴニスト作用で、軽度の血管拡張作用をもたらします。 これは、喘息や気管支炎などの呼吸器疾患を患っている高血圧患者にとって特に有用であり、気道の抵抗を増加させません .

生物活性

Celiprolol is a unique beta-blocker with a distinct pharmacological profile, primarily acting as a selective β1-adrenoceptor antagonist with partial β2-agonist activity. This compound has garnered attention for its various biological activities, particularly in cardiovascular health, oxidative stress reduction, and potential therapeutic applications in conditions like Vascular Ehlers-Danlos Syndrome (vEDS). This article presents an overview of the biological activity of this compound, supported by data tables and case studies.

This compound's biological activity can be attributed to several mechanisms:

- Antioxidative Properties : this compound has been shown to reduce oxidative stress by promoting nitric oxide (NO) release and decreasing reactive oxygen species (ROS) production. This antioxidant effect is particularly beneficial in hypertensive conditions where oxidative stress is prevalent .

- Endothelial Function : The drug enhances endothelial function by increasing the number of circulating endothelial progenitor cells (EPCs), which are crucial for vascular repair and regeneration. This compound stimulates EPC colony formation and migration while reducing senescence, thereby improving overall endothelial health .

- Vasodilatory Effects : this compound exhibits mild vasodilatory properties, which contribute to its antihypertensive effects. Studies have demonstrated significant increases in brachial artery diameter and blood flow velocity in response to this compound administration .

Case Study: Myocardial Infarction

A study conducted on rabbits indicated that this compound could significantly reduce myocardial infarct size. The mechanism involved the modulation of oxidative stress and inflammation, highlighting its cardioprotective effects during ischemic events .

Clinical Trial: Vascular Ehlers-Danlos Syndrome

A pivotal clinical trial named the DiSCOVER Trial is currently underway to assess the efficacy of this compound in patients with COL3A1-positive vEDS. Preliminary results from earlier studies suggest that this compound may reduce arterial complications in vEDS patients significantly compared to untreated controls .

Data Summary

The following table summarizes key findings from various studies regarding this compound's biological activity:

特性

IUPAC Name |

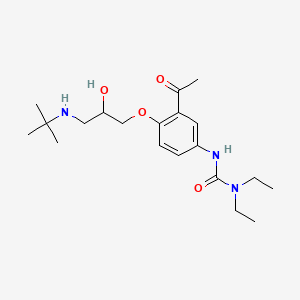

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOATXPAWOHTVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57470-78-7 (mono-hydrochloride) | |

| Record name | Celiprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020259 | |

| Record name | Celiprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen. | |

| Record name | Celiprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56980-93-9 | |

| Record name | Celiprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56980-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celiprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celiprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celiprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Celiprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELIPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120-122 | |

| Record name | Celiprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。